4-Bromophenylacetyl chloride CAS number
4-Bromophenylacetyl chloride CAS number
An In-depth Technical Guide to 2-(4-Bromophenyl)acetyl chloride
For Research, Scientific, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(4-Bromophenyl)acetyl chloride (CAS No. 37859-24-8), a pivotal reagent in synthetic organic chemistry.[1][2][3][4] This document delineates its chemical identity, physicochemical properties, and critical safety and handling protocols. It further explores the common synthetic pathways for its preparation, delves into the mechanistic principles of its reactivity, and highlights its significant applications as a versatile intermediate, particularly in the synthesis of pharmaceuticals and other complex organic molecules. Detailed experimental protocols and visual diagrams are included to provide both theoretical understanding and practical guidance for laboratory applications.
Chemical Identity and Physicochemical Properties
2-(4-Bromophenyl)acetyl chloride, also known as 4-bromophenylacetic acid chloride, is an acyl chloride derivative of 4-bromophenylacetic acid.[2][3] Its structure features a phenyl ring substituted with a bromine atom at the para position, attached to an acetyl chloride moiety. This bifunctional nature—a reactive acyl chloride group and a brominated aromatic ring suitable for cross-coupling reactions—makes it a valuable building block in multi-step syntheses.
Table 1: Physicochemical Properties of 2-(4-Bromophenyl)acetyl chloride
| Property | Value | Source(s) |
| CAS Number | 37859-24-8 | [1][2][3][4] |
| Molecular Formula | C₈H₆BrClO | [1][2][3] |
| Molecular Weight | 233.49 g/mol | [1][3] |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Odor | Pungent | [1] |
| Density | 1.573 - 1.589 g/mL at 25 °C | [1][3][4] |
| Melting Point | ~30-32 °C | [1] |
| Boiling Point | 180-185 °C at 10 mmHg; ~220 °C at 760 mmHg | [1][4] |
| Flash Point | >110 °C | [1] |
| Solubility | Soluble in organic solvents (e.g., chloroform, dichloromethane) | [1] |
| Refractive Index | 1.572 | [1] |
Safety and Handling
As with all acyl chlorides, 2-(4-Bromophenyl)acetyl chloride is a corrosive and hazardous compound that requires stringent safety measures.
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Hazard Identification : It is classified as corrosive and causes severe skin burns and eye damage.[1][5] It is also harmful if swallowed.[1] The compound reacts violently with water and moisture, releasing corrosive hydrogen chloride (HCl) gas.
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Personal Protective Equipment (PPE) : When handling this reagent, it is mandatory to use a chemical fume hood.[6] Essential PPE includes:
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Handling and Storage : The reagent should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container, preferably in a cool, dry place away from moisture and incompatible materials like bases, water, and strong oxidizing agents.[1][6] Recommended storage temperature is often between 2-8°C.[1]
-
First Aid Measures :
-
Skin Contact : Immediately remove all contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes.[5][6]
-
Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[1][6]
-
Inhalation : Move the individual to fresh air.[5]
-
In all cases of exposure, seek immediate medical attention.[1][5][6]
-
Synthesis and Manufacturing
The most direct and common laboratory-scale synthesis of 2-(4-Bromophenyl)acetyl chloride involves the chlorination of its corresponding carboxylic acid, 4-bromophenylacetic acid, using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.
Synthetic Pathway Overview
The conversion from the carboxylic acid to the acyl chloride is a standard and efficient transformation. Thionyl chloride is often used due to the convenient removal of byproducts (SO₂ and HCl) as gases, which drives the reaction to completion.[7]
Caption: Fig 1. Synthesis of 2-(4-Bromophenyl)acetyl chloride.
Detailed Experimental Protocol
This protocol is illustrative and should be performed by trained personnel with appropriate risk assessments.
Objective: To synthesize 2-(4-Bromophenyl)acetyl chloride from 4-bromophenylacetic acid.
Materials:
-
4-Bromophenylacetic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.0 eq, used in excess)[8]
-
Anhydrous Toluene (as solvent, optional)
-
Dry glassware
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser fitted with a gas outlet bubbler (to vent HCl and SO₂ into a basic solution)
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Setup: Assemble a dry round-bottom flask with a stir bar and reflux condenser under an inert atmosphere (e.g., Nitrogen).
-
Charging the Flask: Charge the flask with 4-bromophenylacetic acid (1.0 eq).
-
Addition of Reagent: Carefully add thionyl chloride (2.0 eq) to the flask at room temperature. The reaction may begin to effervesce as gaseous byproducts are formed.
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 2-3 hours, or until the evolution of gas ceases, indicating the reaction is complete.[8]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.[8] To protect the vacuum pump from corrosive gases, a cold trap (liquid nitrogen) or a gas trap containing a basic solution is highly recommended.[9]
-
The crude 2-(4-Bromophenyl)acetyl chloride is often obtained as a liquid and is typically used in the next synthetic step without further purification.[9] If necessary, purification can be achieved by vacuum distillation.
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Chemical Reactivity and Mechanistic Insights
The high reactivity of 2-(4-Bromophenyl)acetyl chloride is dominated by the electrophilic nature of the carbonyl carbon.[10] This carbon is highly susceptible to attack by nucleophiles, leading to a nucleophilic acyl substitution reaction.
General Mechanism: Addition-Elimination
The reaction proceeds via a two-step addition-elimination mechanism.[10][11][12]
-
Addition: The nucleophile (Nu-H) attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate.[10][12]
-
Elimination: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the chloride ion, which is an excellent leaving group. The chloride ion then deprotonates the nucleophile, yielding the final product and HCl.[10][12][13]
This reactivity allows for the facile synthesis of various derivatives:
-
Hydrolysis: Reaction with water yields the parent carboxylic acid, 4-bromophenylacetic acid.[11]
-
Alcoholysis: Reaction with an alcohol (R-OH) forms an ester.[11]
-
Aminolysis: Reaction with ammonia, a primary amine (R-NH₂), or a secondary amine (R₂-NH) produces a primary, secondary, or tertiary amide, respectively.[11]
Caption: Fig 2. Core reactivity of 2-(4-Bromophenyl)acetyl chloride.
Applications in Research and Drug Development
2-(4-Bromophenyl)acetyl chloride is a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] Its structure is a common motif in medicinal chemistry, and its dual reactivity allows for the construction of complex molecular architectures.
-
Precursor to Bromfenac Sodium: While not a direct reaction, the related "4-bromobenzoyl chloride" moiety is a key component in a patented synthesis of Bromfenac sodium, a non-steroidal anti-inflammatory drug (NSAID) used in ophthalmic solutions.[14] The phenylacetyl structure is a common pharmacophore.
-
Intermediate for API Synthesis: 4-Bromophenylacetic acid, the precursor to the title compound, is identified as a key starting material for several drugs, including Bilastine (an antihistamine) and Macitentan (an endothelin receptor antagonist).[15][16] The conversion to the highly reactive acyl chloride is a standard step to facilitate amide bond formation, a crucial reaction in building these larger drug molecules.
-
Scaffold for Library Synthesis: In drug discovery, the compound serves as an excellent scaffold. The acyl chloride handle can be reacted with a diverse library of amines or alcohols to quickly generate a large number of amide or ester derivatives. Subsequently, the bromine atom can be functionalized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the exploration of chemical space around the phenyl ring. This two-vector diversification strategy is highly efficient for structure-activity relationship (SAR) studies.
Conclusion
2-(4-Bromophenyl)acetyl chloride is a high-value chemical intermediate with well-defined properties and reactivity. Its primary utility lies in its ability to readily acylate nucleophiles, forming stable amide and ester bonds that are fundamental to the structure of numerous pharmaceuticals. A thorough understanding of its synthesis, reactivity, and stringent safety requirements is essential for its effective and safe utilization in research and development, particularly within the pharmaceutical industry. The strategic position of both the acyl chloride and the aryl bromide functionalities ensures its continued relevance as a versatile building block in the synthesis of complex, biologically active molecules.
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